Benzenamine, N,N-dibutyl-4-nitro-3-(trifluoromethyl)-
Description
Properties
CAS No. |
821776-84-5 |
|---|---|
Molecular Formula |
C15H21F3N2O2 |
Molecular Weight |
318.33 g/mol |
IUPAC Name |
N,N-dibutyl-4-nitro-3-(trifluoromethyl)aniline |
InChI |
InChI=1S/C15H21F3N2O2/c1-3-5-9-19(10-6-4-2)12-7-8-14(20(21)22)13(11-12)15(16,17)18/h7-8,11H,3-6,9-10H2,1-2H3 |
InChI Key |
XPVBGSXXSDGBDV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)C1=CC(=C(C=C1)[N+](=O)[O-])C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, N,N-dibutyl-4-nitro-3-(trifluoromethyl)- typically involves the nitration of N,N-dibutylbenzenamine followed by the introduction of a trifluoromethyl group. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The trifluoromethylation can be achieved using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Benzenamine, N,N-dibutyl-4-nitro-3-(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form nitroso derivatives using oxidizing agents such as potassium permanganate.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, where the nitro and trifluoromethyl groups influence the reactivity and orientation of the substituents.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Potassium permanganate, acidic or basic conditions.
Substitution: Electrophiles such as halogens, nitrating agents, and sulfonating agents.
Major Products Formed
Reduction: Amino derivatives.
Oxidation: Nitroso derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
Benzenamine, N,N-dibutyl-4-nitro-3-(trifluoromethyl)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Benzenamine, N,N-dibutyl-4-nitro-3-(trifluoromethyl)- involves its interaction with molecular targets such as enzymes and receptors. The nitro and trifluoromethyl groups play a crucial role in modulating the compound’s reactivity and binding affinity. The compound can undergo metabolic transformations, leading to the formation of active metabolites that exert specific biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Key structural variations among similar compounds include:
- Nitro/trifluoromethyl positioning : The target compound has a nitro group at position 4 and trifluoromethyl at position 3. In contrast, herbicides like Ethalfluralin (N-ethyl-N-(2-methyl-2-propenyl)-2,6-dinitro-4-(trifluoromethyl)benzenamine) feature dinitro groups (positions 2 and 6) and a trifluoromethyl group at position 4 ().
- Amine substituents: The N,N-dibutyl groups in the target compound contrast with smaller (e.g., dimethyl in ) or mixed alkyl groups (e.g., ethyl and propenyl in Ethalfluralin).
Table 1: Structural and Physicochemical Comparison
Physicochemical Properties
- Lipophilicity : The N,N-dibutyl groups in the target compound likely increase logP compared to smaller alkyl or aryl substituents (e.g., N,N-dimethyl in ). For example, Ethalfluralin’s logP is ~3.5–4.0 (estimated), typical for pre-emergent herbicides requiring soil adsorption ().
- Stability: Electron-withdrawing groups (-NO₂, -CF₃) stabilize the aromatic ring against electrophilic attack but may increase susceptibility to nucleophilic substitution or reduction ().
Key Research Findings
Substituent impact on solubility : Larger alkyl groups (e.g., dibutyl) reduce aqueous solubility but improve lipid membrane penetration, critical for agrochemical efficacy ().
Electron-withdrawing effects: The -CF₃ and -NO₂ groups decrease electron density on the aromatic ring, directing further substitution reactions to specific positions ().
Stability under environmental conditions : Nitro-containing compounds like Ethalfluralin exhibit moderate persistence in soil, influenced by substituent size and polarity ().
Biological Activity
Benzenamine, N,N-dibutyl-4-nitro-3-(trifluoromethyl)-, commonly referred to as dibutyl-4-nitro-3-(trifluoromethyl)aniline, is a compound of interest due to its potential biological activities. This article explores its biological activity, including mutagenicity, cytotoxicity, and possible applications in medicinal chemistry.
Chemical Structure and Properties
- Chemical Formula: C14H23N3O2F3
- Molecular Weight: 305.35 g/mol
- CAS Registry Number: 613-29-6
- IUPAC Name: Benzenamine, N,N-dibutyl-4-nitro-3-(trifluoromethyl)-
The compound features a dibutylamine moiety attached to a nitro and trifluoromethyl group on the aromatic ring, which may influence its biological interactions.
Mutagenicity Studies
Research indicates that compounds with similar structures exhibit mutagenic properties. For instance, studies on related nitroso compounds have shown that they can induce mutations in bacterial strains such as Salmonella typhimurium . Although specific mutagenicity data for dibutyl-4-nitro-3-(trifluoromethyl)aniline is limited, the presence of both nitro and trifluoromethyl groups suggests potential for similar activity.
Cytotoxicity and Antitumor Activity
Recent studies have evaluated the cytotoxic effects of various aniline derivatives. For example, compounds bearing similar functional groups were tested against human lung cancer cell lines (A549, HCC827, NCI-H358) using MTS assays to assess cell viability and proliferation . The findings indicated that certain derivatives exhibited significant antitumor activity, suggesting that dibutyl-4-nitro-3-(trifluoromethyl)aniline may also possess cytotoxic properties worthy of investigation.
Antimicrobial Activity
The antimicrobial potential of aniline derivatives has been explored in various studies. Compounds similar to dibutyl-4-nitro-3-(trifluoromethyl)aniline showed activity against both Gram-negative (Escherichia coli) and Gram-positive (Staphylococcus aureus) bacteria . This raises the possibility that dibutyl-4-nitro-3-(trifluoromethyl)aniline may also demonstrate antimicrobial properties.
Case Study 1: Antitumor Activity Assessment
In a study assessing the antitumor activity of newly synthesized compounds with benzimidazole and benzothiazole nuclei, several derivatives were found to inhibit tumor cell proliferation effectively. The compounds were tested in both two-dimensional (2D) and three-dimensional (3D) cell cultures. The results indicated a significant difference in efficacy between the two formats, with many compounds showing higher potency in 2D assays compared to 3D models .
Case Study 2: Mutagenicity Testing
A series of experiments conducted on related nitroso compounds demonstrated their ability to induce mutations in bacterial models. The results highlighted the importance of structural features in determining mutagenic potential. This suggests that further exploration of dibutyl-4-nitro-3-(trifluoromethyl)aniline could yield insights into its mutagenic capabilities .
Data Summary
| Property | Value |
|---|---|
| Chemical Formula | C14H23N3O2F3 |
| Molecular Weight | 305.35 g/mol |
| CAS Number | 613-29-6 |
| Mutagenicity | Potentially mutagenic |
| Antitumor Activity | Under investigation |
| Antimicrobial Activity | Potentially active |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
